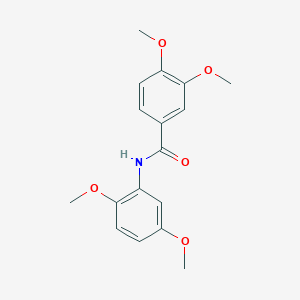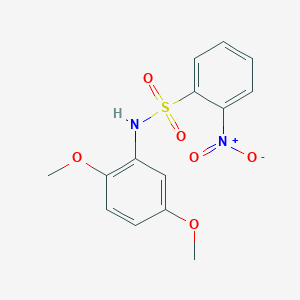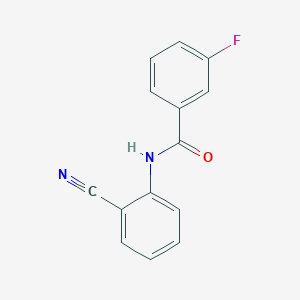
2-(4-chlorophenoxy)-N'-(3-phenylpropanoyl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(4-chlorophenoxy)acetyl]-3-phenylpropanehydrazide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenoxy group, an acetyl group, and a phenylpropanehydrazide moiety. Its molecular formula is C17H17ClN2O2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-chlorophenoxy)acetyl]-3-phenylpropanehydrazide typically involves the reaction of 4-chlorophenoxyacetyl chloride with 3-phenylpropanehydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
N’-[(4-chlorophenoxy)acetyl]-3-phenylpropanehydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives .
Aplicaciones Científicas De Investigación
N’-[(4-chlorophenoxy)acetyl]-3-phenylpropanehydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N’-[(4-chlorophenoxy)acetyl]-3-phenylpropanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
- 4-chlorophenoxyacetyl chloride
- 3-phenylpropanehydrazide
- N’-[(4-chlorophenoxy)acetyl]hydrazine
Uniqueness
N’-[(4-chlorophenoxy)acetyl]-3-phenylpropanehydrazide is unique due to its combined structural features, which confer specific chemical and biological properties not found in the individual similar compounds. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C17H17ClN2O3 |
|---|---|
Peso molecular |
332.8g/mol |
Nombre IUPAC |
N'-[2-(4-chlorophenoxy)acetyl]-3-phenylpropanehydrazide |
InChI |
InChI=1S/C17H17ClN2O3/c18-14-7-9-15(10-8-14)23-12-17(22)20-19-16(21)11-6-13-4-2-1-3-5-13/h1-5,7-10H,6,11-12H2,(H,19,21)(H,20,22) |
Clave InChI |
INDTXCLQIYUCFT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)NNC(=O)COC2=CC=C(C=C2)Cl |
SMILES canónico |
C1=CC=C(C=C1)CCC(=O)NNC(=O)COC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(3E)-N-[4-(benzyloxy)phenyl]-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide](/img/structure/B398565.png)
![N-[4-(benzyloxy)phenyl]-3-[(cyclohexylcarbonyl)hydrazono]butanamide](/img/structure/B398566.png)
![(3E)-N-[4-(benzyloxy)phenyl]-3-[2-(diphenylacetyl)hydrazinylidene]butanamide](/img/structure/B398568.png)

![5-(6-hydroxy-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-1,3-dimethyl-1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B398570.png)
